REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH3:12][C:13]1[CH:19]=CC(N)=[C:15]([O:20][CH2:21]CC(C)C)[CH:14]=1.[NH2:26][C:27]1[S:28][CH:29]=[CH:30][N:31]=1>CC(C)CCO>[CH3:12][CH:13]([CH3:19])[CH2:14][CH2:15][O:20][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[S:28]1[CH:29]=[CH:30][N:31]=[C:27]1[NH:26][C:21](=[O:20])[NH2:8]
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCCC(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCOC=1C=C(C=CC1[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH3:12][C:13]1[CH:19]=CC(N)=[C:15]([O:20][CH2:21]CC(C)C)[CH:14]=1.[NH2:26][C:27]1[S:28][CH:29]=[CH:30][N:31]=1>CC(C)CCO>[CH3:12][CH:13]([CH3:19])[CH2:14][CH2:15][O:20][C:2]1[CH:3]=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[S:28]1[CH:29]=[CH:30][N:31]=[C:27]1[NH:26][C:21](=[O:20])[NH2:8]
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCCC(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCCC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCOC=1C=C(C=CC1[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |